3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione
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Overview
Description
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is a complex organic compound with a unique structure that includes a triazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of advanced materials with specific properties, such as thermal stability and conductivity.
Industrial Processes: The compound is utilized in various industrial applications, including as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione
- 1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo(1,2-a)-s-triazole-3,7-dione
Uniqueness
3,7-Bis(4-methylphenyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dione is unique due to its specific substitution pattern and the presence of the triazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62442-20-0 |
---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,5-bis(4-methylphenyl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione |
InChI |
InChI=1S/C18H18N4O2/c1-11-3-7-13(8-4-11)15-19-17(23)22-16(20-18(24)21(15)22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
RJUKEWAIFVMZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=C(C=C4)C |
Origin of Product |
United States |
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